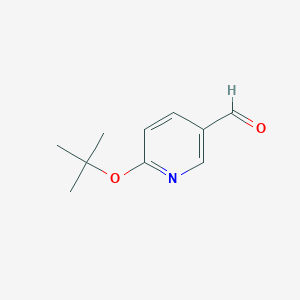
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a thiazole ring substituted with a 2-methylpropyl group and an aldehyde functional group at the 4-position. It is used in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-methylpropylamine with α-haloketones can lead to the formation of the thiazole ring. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography.
化学反応の分析
Types of Reactions
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products
Oxidation: 2-(2-methylpropyl)-1,3-thiazole-4-carboxylic acid.
Reduction: 2-(2-methylpropyl)-1,3-thiazole-4-methanol.
Substitution: Halogenated or nitrated derivatives of the thiazole ring.
科学的研究の応用
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiazole ring may also interact with biological receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-methylpropyl-1,3-thiazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1,3-thiazole-4-carbaldehyde: Lacks the 2-methylpropyl group, which may affect its biological activity and chemical properties.
2-(2-methylpropyl)-1,3-thiazole-4-methanol:
Uniqueness
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde is unique due to the presence of both the 2-methylpropyl group and the aldehyde functional group. This combination imparts specific chemical reactivity and potential biological activity, making it valuable in various research and industrial applications.
特性
IUPAC Name |
2-(2-methylpropyl)-1,3-thiazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6(2)3-8-9-7(4-10)5-11-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSAJIPBDJXLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=CS1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)

![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)


![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)


![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)

